3-氨基-1-(4-甲氧基苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

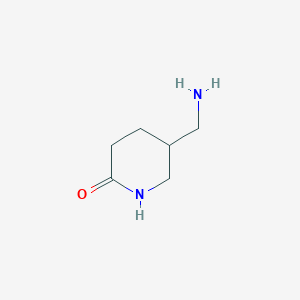

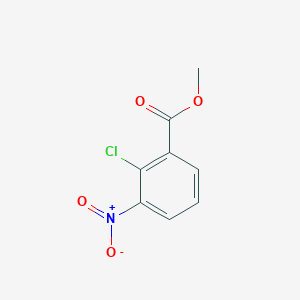

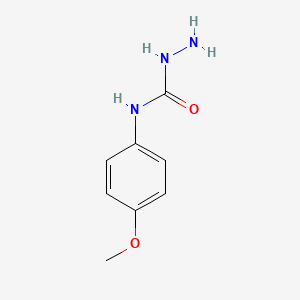

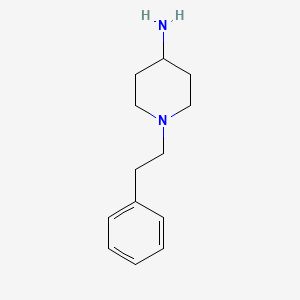

“3-Amino-1-(4-methoxyphenyl)urea” is a chemical compound with the molecular formula C8H11N3O2 . It is a derivative of urea, which is an organic compound that plays a significant role in many biological processes .

Synthesis Analysis

The synthesis of “3-Amino-1-(4-methoxyphenyl)urea” and its derivatives has been a subject of interest in many studies. For instance, one study reported the synthesis of Schiff bases of 1,3-diphenyl urea, which could be related to the synthesis of "3-Amino-1-(4-methoxyphenyl)urea" . Another study discussed the synthesis of pyranopyrazole derivatives, which could provide insights into the synthesis of "3-Amino-1-(4-methoxyphenyl)urea" .Molecular Structure Analysis

The molecular structure of “3-Amino-1-(4-methoxyphenyl)urea” can be analyzed using various spectroscopic techniques. For instance, Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be used to confirm the structure of the compound .Chemical Reactions Analysis

The chemical reactions involving “3-Amino-1-(4-methoxyphenyl)urea” can be complex and varied. One study discussed the reactions of (4-methoxyphenyl)amine and its derivatives with organosilicon isocyanates and phenylisocyanate . Another study reported the reactions of 3-amino-1,2,4-triazine with coupling reagents and electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1-(4-methoxyphenyl)urea” include a molecular weight of 181.19 g/mol . Other properties such as density, boiling point, melting point, and exact mass can also be determined .科学研究应用

Medicine

3-Amino-1-(4-methoxyphenyl)urea: has potential applications in medicine, particularly in the synthesis of pharmaceutical compounds. Its structure allows for the creation of various derivatives that can be used in drug development . For example, it can be utilized in the synthesis of indole derivatives, which have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Agriculture

In the agricultural sector, 3-Amino-1-(4-methoxyphenyl)urea can be used as a precursor for the synthesis of agrochemicals. Its derivatives may serve as herbicides or fungicides, contributing to plant protection and yield improvement .

Material Science

This compound is also valuable in material science, where it can be involved in the creation of new polymers or coatings. Its chemical properties could lead to the development of materials with specific characteristics, such as increased durability or resistance to environmental factors .

Environmental Studies

Environmental research can benefit from 3-Amino-1-(4-methoxyphenyl)urea through its use in the synthesis of compounds that can be used to study environmental pollution and degradation processes. It may also play a role in the development of environmentally friendly chemicals .

Analytical Chemistry

In analytical chemistry, 3-Amino-1-(4-methoxyphenyl)urea can be used as a standard or reference compound in various analytical methods. It can help in the calibration of instruments and the validation of analytical procedures, ensuring accurate and reliable results .

Biochemistry Research

The compound finds applications in biochemistry research as well. It can be used to study enzyme reactions, protein interactions, and other biochemical pathways. Its derivatives can act as inhibitors or activators in biochemical assays, aiding in the understanding of complex biological systems .

Pharmacology

3-Amino-1-(4-methoxyphenyl)urea: is significant in pharmacology for the development of new drugs. It can be a key intermediate in the synthesis of compounds with potential therapeutic effects. Its role in the design of kinase inhibitors, for instance, highlights its importance in the treatment of diseases like cancer .

Industrial Applications

Lastly, in industrial applications, this compound can be used in the synthesis of dyes, adhesives, and other chemical products. Its versatility makes it a valuable asset in the chemical industry, where it can lead to the development of a wide range of products .

未来方向

The future directions for the study of “3-Amino-1-(4-methoxyphenyl)urea” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, one study highlighted the importance of reductive amination in the synthesis of pharmaceuticals, suggesting potential future directions for the study of “3-Amino-1-(4-methoxyphenyl)urea” and its derivatives .

属性

IUPAC Name |

1-amino-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-13-7-4-2-6(3-5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLBDHCXNYCIIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449192 |

Source

|

| Record name | 3-amino-1-(4-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-methoxyphenyl)urea | |

CAS RN |

62774-59-8 |

Source

|

| Record name | 3-amino-1-(4-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)